N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide is an organic compound that features a benzofuran core with a chlorobenzoyl substituent
Preparation Methods
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common route includes the acylation of 4-chlorobenzoyl chloride with a benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the chlorobenzoyl group, often using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted benzofurans or chlorobenzoyl derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of prostaglandins, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide can be compared with other benzofuran derivatives and chlorobenzoyl compounds:
Similar Compounds: Examples include 4-chlorobenzoyl chloride, benzofuran, and other substituted benzofurans.
Properties
Molecular Formula |
C20H18ClNO3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H18ClNO3/c1-20(2,3)19(24)22-16-14-6-4-5-7-15(14)25-18(16)17(23)12-8-10-13(21)11-9-12/h4-11H,1-3H3,(H,22,24) |
InChI Key |
WPRYSTSHBHOZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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